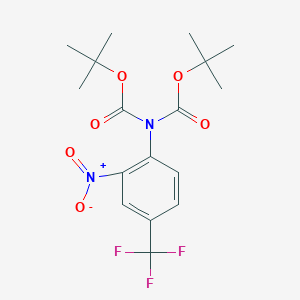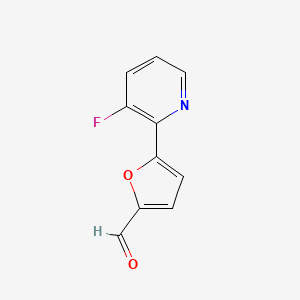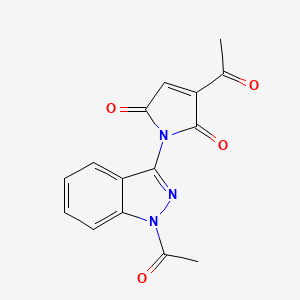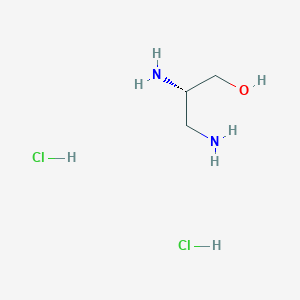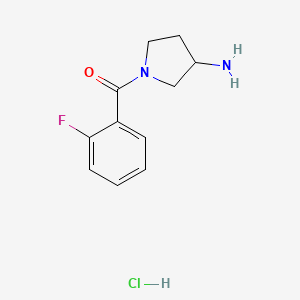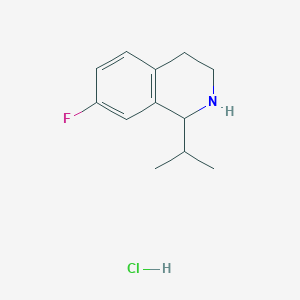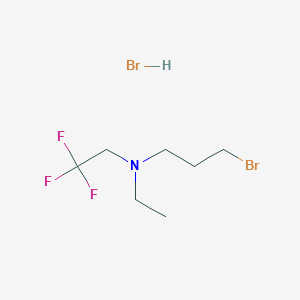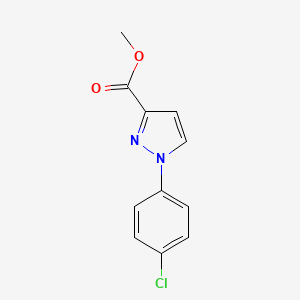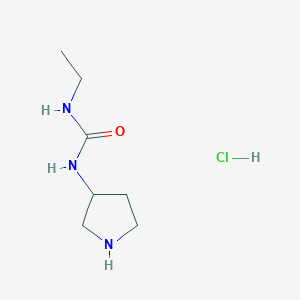
3-乙基-1-(吡咯烷-3-基)脲盐酸盐
描述
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
科学研究应用
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have diverse biological profiles, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical environment can significantly impact the activity of compounds with a pyrrolidine ring .
生化分析
Biochemical Properties
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in its structure is known to enhance the compound’s ability to interact with specific enzymes and proteins, potentially influencing their activity . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecules, thereby modulating their function.
Cellular Effects
The effects of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific sites on enzymes or proteins can lead to changes in their activity, which in turn affects various biochemical pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in cellular processes and potential cumulative effects on cell health.
Dosage Effects in Animal Models
The effects of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds and the compound’s safety profile is crucial for its potential therapeutic applications. Studies have highlighted the importance of optimizing dosage to achieve the desired effects without causing harm.
Metabolic Pathways
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and other critical processes. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its efficacy and potential side effects, making it important to study these aspects in detail.
Subcellular Localization
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . Understanding its subcellular localization is crucial for determining its precise mode of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride typically involves the reaction of ethyl isocyanate with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting urea derivative with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride may involve large-scale synthesis using automated reactors. The process would include the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is then purified through crystallization or other suitable methods.
化学反应分析
Types of Reactions
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine derivative.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness
3-Ethyl-1-(pyrrolidin-3-yl)urea hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the urea moiety differentiates it from other pyrrolidine derivatives, potentially enhancing its binding affinity and selectivity for certain molecular targets.
属性
IUPAC Name |
1-ethyl-3-pyrrolidin-3-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-2-9-7(11)10-6-3-4-8-5-6;/h6,8H,2-5H2,1H3,(H2,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJOQEADKMRIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1448445.png)
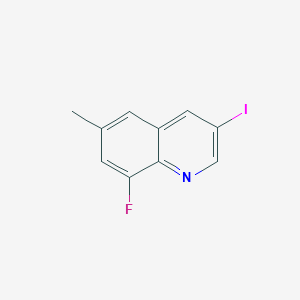
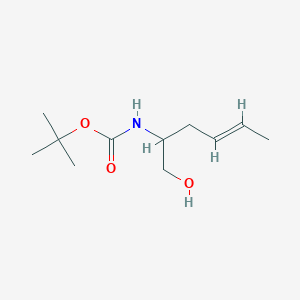
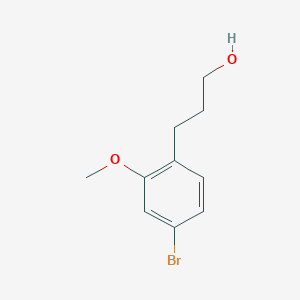

![[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1448453.png)
